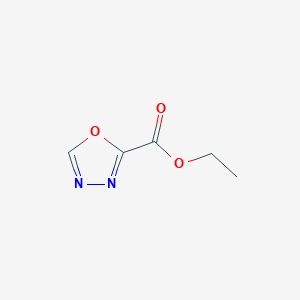

Ethyl 1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZUBHIKKPLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 1,3,4-Oxadiazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Ethyl 1,3,4-Oxadiazole-2-carboxylate, a key building block for drug discovery. We detail a robust two-step synthetic pathway, explain the underlying reaction mechanisms, and present a self-validating characterization workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous guide to accessing this versatile heterocyclic intermediate.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities have made it a highly attractive scaffold in drug design.[1] The presence of the toxophoric –N=C–O– bond is often cited as a key contributor to its potent pharmacological actions.[1]

Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties.[2][3] This versatility has cemented its importance in the development of novel therapeutic agents.[2][4][5] this compound, the subject of this guide, serves as a crucial and versatile intermediate, providing a reactive handle for the synthesis of more complex, biologically active molecules.

Synthetic Methodology

The synthesis of this compound is efficiently achieved through a two-step process involving the formation of a key hydrazide intermediate followed by a cyclodehydration reaction. This approach is reliable, scalable, and utilizes readily available starting materials.

Synthetic Pathway Overview

The chosen pathway begins with the reaction of diethyl oxalate with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate. This acylhydrazide intermediate possesses the necessary functionalities for the subsequent cyclization. The final ring-closing step is accomplished using triethyl orthoformate, which acts as a one-carbon source and facilitates dehydration to yield the target 1,3,4-oxadiazole ring.

Caption: Overall synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Step 1: Hydrazinolysis. Diethyl oxalate is selected as the starting material because it provides the required ethyl carboxylate group pre-installed. Hydrazine hydrate is a potent nucleophile that selectively attacks one of the ester carbonyls. Using ethanol as a solvent ensures miscibility of the reactants, and refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

Step 2: Cyclodehydration. The acylhydrazide intermediate is poised for cyclization. Triethyl orthoformate is an ideal reagent for this transformation as it serves a dual purpose: it provides the single carbon atom required to complete the five-membered ring and acts as a dehydrating agent by consuming the water generated during the ring-closing reaction, driving the equilibrium towards the product. This method avoids the use of harsh dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids, making for a milder and often higher-yielding reaction.[6]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

-

Add diethyl oxalate (0.1 mol, 14.6 g) to the ethanol and stir until fully dissolved.

-

Slowly add hydrazine hydrate (0.1 mol, 5.0 g, ~99%) dropwise to the solution at room temperature. The addition should be controlled to manage any exotherm.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-5 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A white solid precipitate will form.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the intermediate, ethyl 2-hydrazinyl-2-oxoacetate.

Step 2: Synthesis of this compound

-

In a 100 mL round-bottom flask, place the dried ethyl 2-hydrazinyl-2-oxoacetate (0.05 mol, 6.6 g) obtained from Step 1.

-

Add triethyl orthoformate (0.15 mol, 22.2 g). An excess is used to act as both reactant and solvent.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction using TLC until the starting hydrazide spot disappears.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a crystalline solid.

Comprehensive Characterization

A multi-technique approach is essential to unequivocally confirm the structure and purity of the synthesized product. Each analytical method provides a piece of the structural puzzle, and together they form a self-validating system.

Caption: A logical workflow for the characterization of the final product.

Analytical Techniques & Interpretation

-

Thin-Layer Chromatography (TLC): Essential for monitoring the reaction. A non-polar solvent system (e.g., 30% Ethyl Acetate in Hexane) will show the disappearance of the polar hydrazide starting material and the appearance of a new, less polar product spot. A single spot for the purified product indicates high purity.

-

Melting Point (MP): A sharp melting point range is a strong indicator of purity. The literature value for similar compounds can be used as a reference.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. The IR spectrum is expected to show characteristic absorption bands:

-

~1730-1750 cm⁻¹: A strong C=O stretching vibration from the ethyl ester group.

-

~1630-1650 cm⁻¹: C=N stretching vibration characteristic of the oxadiazole ring.[7]

-

~1250 cm⁻¹ & ~1020 cm⁻¹: C-O-C stretching vibrations from the ester and the oxadiazole ring.[7]

-

Absence of N-H: The disappearance of the broad N-H stretching bands (around 3200-3400 cm⁻¹) from the hydrazide intermediate is a key indicator of successful cyclization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum should display three distinct signals:

-

A singlet in the downfield region (δ 8.5-9.0 ppm ) corresponding to the lone proton on the C5 of the oxadiazole ring.

-

A quartet (δ ~4.4 ppm ) for the two methylene protons (-O-CH₂-CH₃) of the ethyl group, split by the adjacent methyl protons.

-

A triplet (δ ~1.4 ppm ) for the three methyl protons (-O-CH₂-CH₃) of the ethyl group, split by the adjacent methylene protons.[1]

-

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation:

-

Two signals in the downfield region (δ ~158-165 ppm ) for the two carbons (C2 and C5) of the 1,3,4-oxadiazole ring.[7][8]

-

A signal for the ester carbonyl carbon (δ ~160 ppm ).

-

Signals for the ethyl group carbons: methylene carbon (-O-C H₂-CH₃) at δ ~62 ppm and methyl carbon (-O-CH₂-C H₃) at δ ~14 ppm .

-

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound. For this compound (C₅H₆N₂O₃), the expected molecular weight is 142.11 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 142 or 143, respectively.

Summary of Characterization Data

| Parameter | Expected Result | Purpose |

| Yield | 70-85% (overall) | Reaction Efficiency |

| Appearance | White crystalline solid | Physical State |

| Melting Point | Sharp, defined range | Purity Assessment |

| IR (cm⁻¹) | ~1740 (C=O), ~1640 (C=N), ~1250 (C-O) | Functional Group ID |

| ¹H NMR (δ, ppm) | ~8.7 (s, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) | Structural Confirmation |

| ¹³C NMR (δ, ppm) | ~162, ~160, ~159, ~62, ~14 | Carbon Skeleton Map |

| MS (m/z) | 142 [M]⁺ or 143 [M+H]⁺ | Molecular Weight Verification |

Conclusion

This guide has presented a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The described two-step synthesis is efficient and utilizes mild conditions. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for verifying the structural integrity and purity of the final product. By following this guide, researchers can confidently synthesize and validate this key building block, enabling the exploration of novel 1,3,4-oxadiazole derivatives in the pursuit of new therapeutic agents.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024). PubMed. [Link]

-

Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Publications. [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). Indian Academy of Sciences. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Hindawi. [Link]

-

Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. (2024). National Institutes of Health (NIH). [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Ethyl 1,3,4-Oxadiazole-2-carboxylate

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of Ethyl 1,3,4-Oxadiazole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind its synthetic pathways and reactive behavior, offering field-proven insights grounded in established chemical principles.

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[1] Its five-membered heterocyclic structure, containing one oxygen and two nitrogen atoms, is frequently employed as a bioisostere for carboxylic acids, carboxamides, and esters.[2][3] This substitution can enhance a molecule's pharmacokinetic profile, improving properties like metabolic stability and cell permeability. The scaffold is a component of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] this compound serves as a particularly valuable and versatile starting material, providing a stable core with a reactive ester handle for further synthetic elaboration.

Part 1: Synthesis and Mechanistic Rationale

The construction of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate.[6] This approach is favored for its reliability and the ready availability of starting materials. The synthesis of this compound typically follows this robust pathway.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound via a two-step process involving the formation of an N,N'-diacylhydrazine intermediate followed by cyclodehydration.

Step 1: Synthesis of Ethyl 2-(2-ethoxy-2-oxoacetyl)hydrazine-1-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve ethyl carbazate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes. The slow addition is critical to control the exothermicity of the acylation reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Monitoring & Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

Step 2: Cyclodehydration to this compound

-

Reaction Setup: Place the crude diacylhydrazine from Step 1 into a flask.

-

Dehydration: Cautiously add a dehydrating agent such as phosphorus oxychloride (POCl₃, 3-5 eq) or polyphosphoric acid (PPA) at 0 °C.[6][8] POCl₃ is a highly effective and commonly used reagent for this transformation as it efficiently removes water to drive the ring-closure.[9]

-

Heating: After the initial addition, slowly heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.

-

Quenching & Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. The product will often precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol is recommended to obtain the pure product.[10]

Caption: Synthetic workflow for this compound.

Part 2: Physicochemical and Spectroscopic Profile

A thorough characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [10] (analogy) |

| Molecular Weight | 142.11 g/mol | Calculated |

| Appearance | White to off-white solid/powder | [11] (analogy) |

| Melting Point | Varies based on purity | - |

| Solubility | Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate) | General knowledge |

Table 2: Spectroscopic Data Interpretation

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Ethyl (CH₂) | δ 4.3 - 4.5 ppm (quartet) | Deshielded by adjacent ester oxygen. |

| Ethyl (CH₃) | δ 1.3 - 1.5 ppm (triplet) | Standard alkyl region, coupled to CH₂. | |

| Ring Proton (C5-H) | δ 8.7 - 9.0 ppm (singlet) | Highly deshielded due to the electron-deficient, aromatic nature of the oxadiazole ring.[12] | |

| ¹³C NMR | Ethyl (CH₂) | δ 62 - 64 ppm | Standard value for ester methylene carbon. |

| Ethyl (CH₃) | δ 14 - 15 ppm | Standard value for ester methyl carbon. | |

| Ring Carbon (C2) | δ ~158 ppm | Attached to the ester, significantly downfield.[13] | |

| Ring Carbon (C5) | δ ~152 ppm | Electron-deficient ring carbon.[12] | |

| Carbonyl (C=O) | δ ~165 ppm | Typical chemical shift for an ester carbonyl.[10] | |

| IR (cm⁻¹) | C=O Stretch | 1730 - 1750 cm⁻¹ | Strong absorption, characteristic of the ester group.[14] |

| C=N Stretch | 1610 - 1640 cm⁻¹ | Characteristic of the oxadiazole ring. | |

| C-O-C Stretch | 1020 - 1250 cm⁻¹ | Ring and ester C-O ether linkages.[15] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 142 | Corresponds to the molecular weight. |

| Key Fragments | m/z = 114, 97, 69 | Loss of C₂H₄ (ethylene), -OC₂H₅ (ethoxy), and -COOC₂H₅ (ester group). |

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by two primary features: the electron-deficient nature of the heterocyclic ring and the reactivity of the ethyl ester substituent.

Ring Reactivity

The 1,3,4-oxadiazole ring is considered electron-deficient due to the high electronegativity of its constituent oxygen and two pyridine-like nitrogen atoms.[12] This electronic character governs its reactivity.

Caption: The electronic nature of the 1,3,4-oxadiazole ring dictates its reactivity.

-

Electrophilic Substitution: This reaction is highly unfavorable on the oxadiazole ring itself due to the low electron density at the carbon atoms.[12]

-

Nucleophilic Substitution: While the electron-deficient carbons are theoretically susceptible to nucleophilic attack, simple substitution reactions are uncommon. Strong nucleophiles often lead to ring-opening reactions, which can be a synthetically useful pathway to other acyclic or heterocyclic systems.[1][2][16]

Functional Group Transformations

The true synthetic power of this molecule lies in the versatility of its C2-ester group, which serves as a reliable handle for diversification.

Caption: Key synthetic transformations of the ester group.

1. Hydrolysis to Carboxylic Acid

The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a crucial intermediate for forming amide bonds using standard peptide coupling reagents.

-

Protocol (Base-Catalyzed):

-

Dissolve the ester (1.0 eq) in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 eq).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

2. Amidation / Hydrazinolysis

Direct reaction with amines or hydrazine provides access to a wide array of amides and hydrazides, which are themselves valuable precursors for further synthesis.

-

Protocol (Hydrazinolysis):

-

Dissolve the ester (1.0 eq) in absolute ethanol.[17]

-

Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq).

-

Reflux the mixture for 5-8 hours. A precipitate usually forms as the reaction proceeds.[17]

-

Cool the reaction mixture to room temperature.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its stable, electron-deficient aromatic core combined with a synthetically versatile ester handle provides an ideal platform for the development of novel molecular entities. A comprehensive understanding of its synthesis, spectroscopic signature, and predictable reactivity is paramount for any researcher aiming to leverage the advantageous properties of the 1,3,4-oxadiazole scaffold in drug discovery and materials science.

References

-

Bent-e-Hawa, et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. [Link]

-

MDPI. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Bentham Science Publishers. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. [Link]

-

OMICS International. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. (n.d.). Possible applications of 1,3,4-oxadiazole derivatives. [Link]

-

Cognizance Journal. (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. [Link]

-

ACS Publications. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

SpectraBase. (n.d.). 1,3,4-oxadiazole-2-carboxylic acid, 5-phenyl-, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. (2022-04-08). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ACS Publications. (n.d.). Ring-Opening Reactions of 1,3,4-Oxadiazol-2-ones and Thiones1. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]

-

National Institutes of Health. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

ACS Publications. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

Arkivoc. (2012-01-01). One-pot synthesis of fully substituted 1,3,4-oxadiazole derivatives from aromatic carboxylic acids, cyclobutanone and N-isocyaniminotriphenylphosphorane. [Link]

-

National Institutes of Health. (2022-11-09). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

-

Hindawi. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eprints.utar.edu.my [eprints.utar.edu.my]

An In-Depth Technical Guide to the Ethyl 1,3,4-Oxadiazole-2-carboxylate Core: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the ethyl 1,3,4-oxadiazole-2-carboxylate scaffold, a key heterocyclic motif in medicinal chemistry and materials science. While the unsubstituted parent compound is not readily documented in scientific literature or commercial catalogs, this guide will focus on the synthesis, properties, and applications of its well-characterized and readily available 5-substituted analogs, namely ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate and ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate . These compounds serve as exemplary models for understanding the chemical and biological significance of this important molecular framework.

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is considered a "privileged scaffold" in drug discovery due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functional groups.[1] The incorporation of an ethyl carboxylate group at the 2-position provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of complex bioactive molecules.

Physicochemical and Structural Data

The fundamental properties of the representative 5-substituted ethyl 1,3,4-oxadiazole-2-carboxylates are summarized below. This data is crucial for experimental design, including reaction setup, purification, and formulation.

| Property | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |

| CAS Number | 4970-53-0[2] | 37641-36-4[3][4] |

| Molecular Formula | C₅H₇N₃O₃[2] | C₆H₈N₂O₃[4][5][6] |

| Molecular Weight | 157.13 g/mol [2] | 156.14 g/mol [3][4][5][6] |

| Appearance | White powder[2] | Crystalline solid[3] |

| Melting Point | 199-206 °C[2] | Data not explicitly reported, but analogous compounds have high melting points.[3] |

| Storage Conditions | 0-8 °C[2] | 2–8°C in an inert, moisture-free environment.[3] |

| Solubility | Favorable solubility and stability for various applications.[2] | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF).[3] |

Synthesis and Mechanistic Considerations

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common approaches involve the cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[7] These reactions are often high-yielding and tolerate a wide range of functional groups.

General Synthetic Workflow:

A prevalent method for synthesizing the 1,3,4-oxadiazole core involves the condensation of a carboxylic acid hydrazide with a carboxylic acid derivative, followed by dehydrative cyclization. This process is often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Exemplary Protocol: Synthesis of Ethyl 5-Aryl-1,3,4-oxadiazole-2-carboxylates

This protocol is a representative example of the synthesis of 1,3,4-oxadiazole derivatives.

Step 1: Formation of the Hydrazide

-

To a solution of an appropriate aryl ester in ethanol, add hydrazine hydrate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated hydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to the 1,3,4-Oxadiazole Ring

-

Suspend the synthesized hydrazide in a suitable solvent, such as phosphorus oxychloride.

-

Add a substituted benzoic acid to the mixture.

-

Reflux the reaction mixture for several hours.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This versatility stems from the ring's electronic properties and its ability to act as a bioisosteric replacement for other functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Diverse Biological Activities of the 1,3,4-Oxadiazole Scaffold:

Caption: Diverse pharmacological applications of the 1,3,4-oxadiazole core.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives.[8] These compounds often exert their effects by inhibiting essential microbial enzymes.

-

Anti-inflammatory and Analgesic Effects: The 1,3,4-oxadiazole nucleus is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[7][9]

-

Anticancer Properties: The structural rigidity and hydrogen bonding capabilities of the 1,3,4-oxadiazole ring make it an attractive scaffold for the design of novel anticancer agents that can interact with various biological targets.[10]

-

Antiviral Activity: A notable example of a drug containing the 1,3,4-oxadiazole moiety is Raltegravir, an antiretroviral medication used to treat HIV infection.[8]

-

Agricultural Applications: Beyond pharmaceuticals, these compounds are also utilized in the development of herbicides and pesticides.[2]

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the ethyl ester group (typically a triplet and a quartet) and the substituent at the 5-position. ¹³C NMR spectroscopy provides characteristic signals for the carbon atoms of the oxadiazole ring and the carboxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic stretching frequencies of the C=O (ester), C=N, and C-O-C bonds within the molecule.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of new therapeutic agents and functional materials. While the parent unsubstituted compound remains elusive in common databases, the readily accessible 5-amino and 5-methyl derivatives provide excellent platforms for exploring the rich chemistry and diverse biological activities of this important heterocyclic system. The synthetic methodologies are robust and the potential for derivatization is vast, ensuring that the 1,3,4-oxadiazole motif will continue to be a focus of intensive research in the years to come.

References

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (URL: [Link])

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives: Synthetic Communications. (URL: [Link])

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL: [Link])

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL: [Link])

-

CAS 37641-36-4 | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. (URL: [Link])

Sources

- 1. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. echemi.com [echemi.com]

- 6. 37641-36-4 CAS MSDS (5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. jchemrev.com [jchemrev.com]

starting materials for ethyl 1,3,4-oxadiazole-2-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 1,3,4-Oxadiazole-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, a key building block for more complex pharmaceutical agents. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offer detailed experimental protocols, and present comparative data to inform methodological choices for researchers in drug discovery and development.

Strategic Overview of Synthetic Pathways

The construction of the 1,3,4-oxadiazole ring is typically achieved through the cyclization of linear precursors. For the synthesis of this compound, two principal and highly effective strategies emerge from the literature:

-

Oxidative Cyclization of N-Acylhydrazones: This is the most widely employed and versatile method. It involves the initial condensation of a hydrazide with an α-keto ester (ethyl glyoxylate) to form an N-acylhydrazone intermediate, which is subsequently cyclized under oxidative conditions.[1][4][5]

-

Intramolecular Cyclization of Hydrazonoyl Halides: This approach utilizes a hydrazonoyl halide intermediate, which undergoes base-mediated intramolecular nucleophilic substitution to yield the oxadiazole ring. This method offers an alternative pathway, particularly when specific substitution patterns are desired.[6][7]

The choice between these pathways depends on the availability of starting materials, desired yield, scalability, and tolerance of functional groups on the precursors.

Figure 1: High-level overview of the primary synthetic routes to the target molecule.

In-Depth Analysis: The Acylhydrazone Pathway

This pathway is favored for its operational simplicity and the ready availability of diverse starting materials. The synthesis is a two-step process: formation of the acylhydrazone followed by its oxidative cyclization.

Starting Materials: Synthesis and Selection

The key precursors are ethyl glyoxylate and a suitable hydrazide .

-

Ethyl Glyoxylate: This α-keto ester provides the C2 carbon and the ethyl carboxylate group of the final product. While commercially available, it often exists as a polymer or hydrate. Monomeric ethyl glyoxylate can be prepared by the ozonolysis of diethyl maleate or diethyl fumarate, followed by reduction of the resulting ozonide with dimethyl sulfide.[8] For laboratory scale, distillation of the commercial polymer form over phosphorus pentoxide (P₂O₅) is also effective.[9]

-

Hydrazide Selection: To form the parent 1,3,4-oxadiazole ring where the C5 position is unsubstituted, formic hydrazide (formylhydrazide) is the required coupling partner. Alternatively, using ethyl carbazate followed by a subsequent reaction can yield 2-alkoxy-1,3,4-oxadiazoles.[5] The vast majority of literature methods focus on 2,5-disubstituted 1,3,4-oxadiazoles, which are synthesized from various aldehydes and substituted hydrazides.[2][10]

Step 1: N-Acylhydrazone Formation

The condensation of the hydrazide with ethyl glyoxylate is a straightforward acid-catalyzed dehydration reaction, typically performed in an alcoholic solvent like ethanol. The reaction proceeds readily at room temperature or with gentle heating to drive the equilibrium towards the product by removing water.

Step 2: Oxidative Cyclization

This is the critical ring-forming step. The N-acylhydrazone intermediate undergoes an intramolecular cyclization with the loss of two protons and two electrons. A variety of oxidizing agents can effect this transformation, each with its own mechanistic nuances and substrate compatibility.[4][5][11]

Mechanism of Oxidative Cyclization: The reaction is believed to proceed via a radical pathway. The oxidant initiates a single-electron transfer (SET) from the hydrazone, generating a radical cation. Subsequent deprotonation and intramolecular cyclization form a five-membered ring radical intermediate. A second oxidation and deprotonation step then leads to the aromatic 1,3,4-oxadiazole ring.

Figure 2: Proposed mechanism for the oxidative cyclization of an N-acylhydrazone.

Comparative Analysis of Oxidizing Agents:

| Oxidant System | Typical Conditions | Advantages | Disadvantages |

| I₂ / K₂CO₃ | Acetonitrile or DMF, rt to 80 °C | Readily available, cost-effective, transition-metal-free.[5] | Stoichiometric amounts of iodine are required. |

| Fe(III) / TEMPO | O₂ atmosphere, DCE, 80 °C | Catalytic in iron, uses oxygen as the terminal oxidant.[5] | Requires a co-catalyst (TEMPO). |

| Cu(OTf)₂ | Air atmosphere, DCE, 100 °C | Practical for use in open air, good functional group tolerance.[5] | Requires a metal catalyst. |

| Electrochemical | MeCN, supporting electrolyte | Avoids stoichiometric chemical oxidants, mild conditions.[4] | Requires specialized electrochemical equipment. |

| Photochemical | Visible light, photocatalyst (e.g., Eosin Y) | Green chemistry approach, uses light energy.[1][12] | May require specific photocatalysts and light sources. |

In-Depth Analysis: The Hydrazonoyl Halide Pathway

This pathway provides a robust alternative for constructing the oxadiazole ring. The key intermediate is an α-chloro hydrazone, specifically an ethyl 2-chloro-2-hydrazonoacetate derivative.

Starting Materials: Synthesis and Selection

The synthesis of the key intermediate, ethyl (Z)-2-chloro-2-(2-phenylhydrazono)acetate , has been well-documented and serves as a model for this class of compounds.[6][7] It is prepared via the Japp–Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester or related active methylene compound.

-

Step A: Diazotization: Aniline or a substituted aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to generate a benzenediazonium chloride solution.[13][14]

-

Step B: Coupling: The cold diazonium salt solution is added to a chilled solution of an active methylene compound, such as ethyl 2-chloro-3-oxobutanoate or ethyl 2-chloroacetoacetate, in the presence of a base like sodium acetate.[6][13] This coupling reaction, followed by cleavage of the acetyl group, yields the desired hydrazonoyl halide.

For the synthesis of the target molecule (unsubstituted at C5), the reaction would theoretically start from hydrazine to form a simpler hydrazone, which would then be chlorinated. However, the Japp-Klingemann route is more common for generating substituted hydrazonoyl halides.

Intramolecular Cyclization

The hydrazonoyl halide undergoes a base-promoted intramolecular cyclization. The mechanism involves the deprotonation of the N-H proton, followed by an intramolecular SₙAr-type reaction where the resulting anion attacks the carbon bearing the halogen, displacing it to form the heterocyclic ring. This reaction is typically carried out in a suitable solvent with a base like triethylamine or potassium carbonate.

Experimental Protocols

The following protocols are synthesized from established literature procedures and represent field-proven methodologies.

Protocol 1: Synthesis via Oxidative Cyclization of an N-Acylhydrazone

Step A: Synthesis of N'-(1-ethoxy-1-oxomethyl)-formohydrazide

-

To a solution of ethyl glyoxylate (1.0 eq) in absolute ethanol (0.5 M), add formic hydrazide (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under reduced pressure.

-

The resulting crude product can often be used directly in the next step or purified by recrystallization from an ethanol/ether mixture.

Step B: Iodine-Mediated Oxidative Cyclization

-

Dissolve the crude N-acylhydrazone from Step A (1.0 eq) in acetonitrile (0.2 M).

-

Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

-

To the stirred suspension, add molecular iodine (I₂) (1.2 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 8-12 hours until TLC analysis indicates the complete consumption of the starting material.[5]

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of a Model Hydrazonoyl Halide

This protocol describes the synthesis of ethyl (Z)-2-chloro-2-(2-phenylhydrazono)acetate, a precursor for a 5-phenyl substituted oxadiazole, illustrating the general method.[6][7]

-

Prepare a solution of benzenediazonium chloride: Dissolve aniline (1.0 eq) in 6M hydrochloric acid. Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 20 minutes.

-

In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and sodium acetate trihydrate (1.0 eq) in ethanol (1 M) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the ethyl 2-chloro-3-oxobutanoate solution over 20 minutes, keeping the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes and then store in a refrigerator for 3 hours.

-

Collect the resulting solid precipitate by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield the pure hydrazonoyl halide. The yield is typically around 80%.[6]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the oxidative cyclization of an N-acylhydrazone derived from ethyl glyoxylate and formic hydrazide. This route benefits from mild reaction conditions, operational simplicity, and the availability of various effective oxidizing systems, allowing for methodological optimization based on laboratory capabilities and cost considerations. The hydrazonoyl halide pathway, while a powerful tool in heterocyclic chemistry, is more commonly applied for derivatives requiring specific substitutions at the C5 position. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable heterocyclic building block for application in drug discovery and materials science.

References

- Kim, J., Lee, J., & Lee, Y. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing.

- Green, S., et al. (2020). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PubMed Central (PMC) - NIH.

- Krivoshchapov, O. V., et al. (2019). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. SciSpace.

- Various Authors. (2011-2023). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. PubMed Central (PMC).

- Kim, J., Lee, J., & Lee, Y. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar.

- Kim, J., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. PubMed Central (PMC).

- Chan, P. Q., Lee, Y. K., & Abd Rahman, N. (2018). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N′-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. UM Research Repository.

- Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. ResearchGate.

- Various Authors. Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis. ChemicalBook.

- Lekkala, R. et al. (2014). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. Google Patents.

- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.

- Tantry, S. J., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).

- Sharma, S., & Kumar, A. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Advances in Medicine and Medical Research.

- Unknown Author. (2014). Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. Google Patents.

- Flatt, P. R., et al. (1979). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA - Chemistry and Biochemistry.

- Bottoni, A., et al. (2004). Convergent Results from Experimental and Theoretical DFT Studies of the Intramolecular Rearrangement of Z-Hydrazones of 3-Acyl-1,2,4-Oxadiazoles. Sci-Hub.

- Unknown Author. ethyl chloro(2-phenylhydrazinylidene)acetate. ChemBK.

- Ng, Y. X. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- Unknown Author. Ethyl 2-Chloro-2-(2-phenylhydrazineylidene)acetate. TCI Chemicals.

- Wróblewska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH).

- Various Authors. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate.

- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.

- Yurttaş, L., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Lu, H., et al. (2020). Intermolecular cyclization of acylhydrazines. ResearchGate.

- Fassihi, A., et al. (2017). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health (NIH).

- Unknown Author. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents.

- Akiyama, T. (n.d.). Supporting Information. Wiley-VCH.

- Zhang, L., et al. (2018). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry (RSC Publishing).

- Unknown Author. (1994). Production of ethyl glyoxylate. Google Patents.

- Unknown Author. (2005). The solvent-free synthesis method of ethyl aryl glyoxylate. Google Patents.

- Speziale, A. J. (1955). Ethyl diethoxyacetate. Organic Syntheses.

Sources

- 1. scispace.com [scispace.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. eprints.utar.edu.my [eprints.utar.edu.my]

- 11. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis - chemicalbook [chemicalbook.com]

- 14. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]

The Enduring Legacy of 1,3,4-Oxadiazoles: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core, a seemingly simple five-membered aromatic ring containing one oxygen and two nitrogen atoms, has carved an indelible niche in the landscape of medicinal chemistry. Its journey from a laboratory curiosity to a privileged scaffold in a multitude of therapeutic agents is a testament to its remarkable chemical versatility and diverse biological activities. This guide provides a comprehensive exploration of the discovery, history, synthesis, and profound impact of 1,3,4-oxadiazole derivatives in the relentless pursuit of novel therapeutics.

A Historical Odyssey: The Dawn of the Oxadiazole Era

The story of the 1,3,4-oxadiazole ring begins in 1965 with the pioneering work of Ainsworth, who first reported the synthesis of the unsubstituted parent compound.[1][2] This initial breakthrough, achieved through the thermolysis of formylhydrazone ethylformate, laid the fundamental groundwork for the exploration of this new class of heterocyclic compounds.[1] While the early years saw a steady but measured pace of investigation into the fundamental chemistry of 1,3,4-oxadiazoles, the latter half of the 20th century and the dawn of the 21st century witnessed an exponential surge in interest. This was largely fueled by the burgeoning field of medicinal chemistry and the recognition of the 1,3,4-oxadiazole moiety as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3]

The timeline of 1,3,4-oxadiazole development is not merely a chronological list of synthetic achievements but a narrative of evolving scientific understanding. Early synthetic methods were often harsh and limited in scope. However, the relentless drive for efficiency and milder reaction conditions has led to a sophisticated and diverse toolbox of synthetic strategies, enabling the creation of vast libraries of derivatives for biological screening. This has been paralleled by an ever-expanding appreciation of their therapeutic potential, with derivatives now established as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4]

The Art and Science of Synthesis: Crafting the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with a variety of reliable and adaptable methods at the disposal of the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

Classical Approaches: The Bedrock of Oxadiazole Synthesis

Two classical and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.

1. Cyclodehydration of 1,2-Diacylhydrazines: This robust method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, typically facilitated by a dehydrating agent. A variety of reagents can be employed to effect this transformation, including phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[1]

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration

Materials:

-

1,2-Dibenzoylhydrazine (1 mmol)

-

Phosphorus oxychloride (5 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2-dibenzoylhydrazine in phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

2. Oxidative Cyclization of N-Acylhydrazones: This approach involves the oxidation of an N-acylhydrazone, which can be readily prepared by the condensation of an aldehyde with a hydrazide. A range of oxidizing agents can be utilized, including iodine, (diacetoxyiodo)benzene (DIB), and N-bromosuccinimide (NBS).[5]

Experimental Protocol: Synthesis of 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole via Oxidative Cyclization

Materials:

-

N'-(4-Chlorobenzylidene)benzohydrazide (1 mmol)

-

Iodine (1.2 mmol)

-

Potassium carbonate (2 mmol)

-

Dimethylformamide (DMF) (10 mL)

Procedure:

-

To a solution of N'-(4-chlorobenzylidene)benzohydrazide in DMF, add potassium carbonate and iodine.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Modern Synthetic Innovations

The quest for more efficient, greener, and versatile synthetic methodologies has led to the development of numerous modern techniques for 1,3,4-oxadiazole synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of 1,3,4-oxadiazoles, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[3]

Catalytic Methods: A wide array of catalysts, including transition metals and organocatalysts, have been employed to facilitate the formation of the 1,3,4-oxadiazole ring under milder conditions.

One-Pot Procedures: To enhance operational simplicity and reduce waste, one-pot multi-component reactions have been developed, allowing for the synthesis of complex 1,3,4-oxadiazole derivatives from simple starting materials in a single synthetic operation.

Caption: Overview of synthetic routes to 1,3,4-oxadiazoles.

A Pharmacological Powerhouse: The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives

The true significance of the 1,3,4-oxadiazole scaffold lies in the vast and varied biological activities exhibited by its derivatives. This has positioned them as highly sought-after pharmacophores in drug discovery programs targeting a wide range of diseases.[4][6]

Anticancer Activity

The fight against cancer has been a major focus for the application of 1,3,4-oxadiazole derivatives. These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines through diverse mechanisms of action.[7][8]

A notable example is Zibotentan , a specific endothelin A (ETA) receptor antagonist that has been investigated for the treatment of prostate cancer.[9] Its mechanism of action involves inhibiting apoptosis and cell proliferation.[9] At higher concentrations, it can also inhibit angiogenesis within the tumor microenvironment.[9]

Other 1,3,4-oxadiazole derivatives have been shown to target various key players in cancer progression, including:

-

Receptor Tyrosine Kinases (RTKs): Inhibition of EGFR and VEGFR signaling pathways.[7]

-

Enzymes: Targeting histone deacetylases (HDACs), methionine aminopeptidase (MetAP), and poly(ADP-ribose) polymerase (PARP-1).[7]

-

Signaling Pathways: Modulation of the NF-κB signaling pathway.[8]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Diarylurea derivatives | Prostate (PC-3), Colorectal (HCT-116) | Varies | Antiproliferative |

| Thio-acetamide derivatives | Lung (A549) | <0.14 - 7.48 | Induction of apoptosis, MMP-9 inhibition |

| Coumarin hybrids | - | - | Carbonic anhydrase IX and XII inhibition |

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [7][8][10]

Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, making the discovery of novel antimicrobial agents a critical priority. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[6][11]

Their mechanisms of action are varied and can include:

-

Inhibition of DNA Gyrase: Some derivatives, particularly those hybridized with fluoroquinolones, have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes and inhibiting protein synthesis.

Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[6][9]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The primary mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives have also been shown to inhibit the lipoxygenase (LOX) pathway, providing a dual mechanism of action that may contribute to their improved safety profile.

Antiviral Activity

The 1,3,4-oxadiazole scaffold is a key component of several clinically important antiviral drugs. The most prominent example is Raltegravir , an HIV integrase inhibitor that is a cornerstone of antiretroviral therapy.[3][9] Raltegravir effectively blocks the integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[9]

The success of Raltegravir has spurred the development of other 1,3,4-oxadiazole-based antiviral agents targeting a range of viruses, including hepatitis C virus (HCV), hepatitis B virus (HBV), and herpes simplex virus (HSV).[3]

The Future is Bright: Emerging Applications and Future Directions

The journey of 1,3,4-oxadiazole derivatives is far from over. Ongoing research continues to uncover new biological activities and therapeutic applications for this versatile scaffold. Emerging areas of investigation include their potential as neuroprotective agents, antidiabetic agents, and even in the development of new materials with unique photophysical properties.

The future of 1,3,4-oxadiazole chemistry will likely focus on:

-

Development of more selective and potent derivatives: Fine-tuning the structure of the 1,3,4-oxadiazole core and its substituents to enhance target specificity and minimize off-target effects.

-

Exploration of novel drug delivery systems: Utilizing nanotechnology and other advanced drug delivery strategies to improve the bioavailability and therapeutic efficacy of 1,3,4-oxadiazole-based drugs.

-

Application in green chemistry: The development of more environmentally friendly and sustainable synthetic methods for the large-scale production of these important compounds.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). ayurpharm.com.

-

1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. (2014). ResearchGate. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. (2024). IJFMR. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2014). Research & Reviews: Journal of Chemistry. [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ResearchGate. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience. [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). RSC Publishing. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. ijmspr.in [ijmspr.in]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 8. ijfmr.com [ijfmr.com]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Foreword: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Theoretical and Computational Study of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in pharmacologically active compounds is not accidental; the ring's unique electronic features, metabolic stability, and capacity to act as a bioisostere for ester and amide groups make it a "privileged scaffold".[3][4] Derivatives of this versatile core exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7]

This guide moves beyond a simple catalog of these activities. Here, we delve into the theoretical underpinnings that grant the 1,3,4-oxadiazole its utility. As a senior application scientist, my objective is to provide not just the "what" but the "why"—to illuminate the causality behind the computational choices we make when studying this system. We will explore how quantum mechanics, molecular modeling, and advanced simulations provide a predictive framework to understand molecular behavior, rationalize structure-activity relationships, and accelerate the design of novel therapeutics. This document is structured to be a self-validating system, where fundamental principles inform applied methodologies, leading to robust and reliable in silico results.

Part 1: The Electronic Architecture of the 1,3,4-Oxadiazole Core

Understanding the fundamental electronic nature of the 1,3,4-oxadiazole ring is the critical first step in rationally designing molecules that can effectively interact with biological targets. The arrangement of its three heteroatoms dictates its reactivity, stability, and intermolecular interaction potential.

Aromaticity: A Tale of Conflicting Metrics

Aromaticity is a key determinant of a molecule's stability and influences how it participates in π-stacking interactions with biological macromolecules. For the 1,3,4-oxadiazole ring, the degree of aromaticity has been a subject of detailed investigation, with different computational methods providing seemingly contradictory insights.

The two primary theoretical approaches to quantify aromaticity are based on molecular geometry and magnetic properties.

-

Geometry-Based Indices (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. Studies using HOMA often suggest a low or even non-aromatic character for the 1,3,4-oxadiazole ring.[8][9] This is because the inherent differences in the C-O, C=N, and N-N bond lengths create significant geometric deviation from a perfectly uniform system like benzene.

-

Magnetism-Based Indices (NICS): Nucleus-Independent Chemical Shift (NICS) calculations probe the magnetic shielding at the center of the ring. A strong negative NICS value indicates a diatropic ring current, a hallmark of aromaticity. In stark contrast to HOMA, NICS calculations consistently predict a relatively high degree of aromaticity for the 1,3,4-oxadiazole ring, comparable to other aromatic heterocycles like pyrrole.[8][9]

Causality: Why the discrepancy? HOMA is highly sensitive to bond length variations inherent in any heterocycle, penalizing it for not being perfectly symmetrical like benzene. NICS, however, directly measures the delocalized π-electron system's response to a magnetic field, which is a more direct probe of aromatic character. Therefore, it can be concluded that while geometrically imperfect, the 1,3,4-oxadiazole ring possesses significant π-electron delocalization and magnetic aromaticity, contributing to its overall stability.[3][9]

Electronic Properties and Chemical Reactivity

The 1,3,4-oxadiazole ring is inherently electron-deficient. This is a direct consequence of the high electronegativity of the two "pyridine-type" nitrogen atoms and the oxygen atom, which exert an inductive electron-withdrawing effect.[3] This electronic nature has profound implications for its reactivity and its role as a pharmacophore.

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for quantifying the ring's electronic landscape.

-

Molecular Electrostatic Potential (MEP): MEP surfaces visually represent the charge distribution on a molecule. For 1,3,4-oxadiazoles, these maps consistently show a region of negative potential (nucleophilic character) localized around the nitrogen atoms, while the ring carbons and hydrogen atoms are electron-poor (electrophilic character).[10] This makes the nitrogen atoms the primary sites for hydrogen bond acceptance, a crucial interaction for receptor binding.[10][11]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and stability.[12][13][14] For 1,3,4-oxadiazoles, the LUMO is typically centered on the heterocyclic ring, confirming its electron-accepting nature. The HOMO-LUMO gap can be tuned by substituents, a key strategy in designing molecules for specific applications like optoelectronics.[12][15]

This electron-deficient character makes electrophilic substitution on the ring's carbon atoms exceptionally difficult.[3] Conversely, the ring is generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups.

Caption: Conceptual distribution of HOMO and LUMO in a 2,5-diaryl-1,3,4-oxadiazole.

Part 2: The Computational Toolkit for 1,3,4-Oxadiazole Drug Design

A multi-faceted computational approach is essential to translate the fundamental electronic properties of the 1,3,4-oxadiazole ring into predictive models for drug discovery. This typically involves a hierarchical workflow, starting from the quantum mechanical description of a single molecule and progressing to its interaction within a complex biological system.

Caption: The interconnected workflow of computational methods in drug design.

Quantum Chemical Calculations (DFT): The Foundational Step

Expertise & Causality: Before we can simulate how a molecule interacts with a protein, we must first have an accurate description of its own geometry and electronic properties. This is the primary role of DFT. By solving approximations of the Schrödinger equation, DFT provides the lowest energy conformation (the most likely 3D shape) and a detailed electronic profile of the molecule. Using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**) has become a standard, validated protocol for heterocyclic systems, providing a reliable balance between accuracy and computational cost.[8][12][13] This initial step is non-negotiable; an incorrect molecular conformation or charge distribution will lead to cascading errors in all subsequent docking and dynamics simulations.

Experimental Protocol: Standard DFT Workflow for a Novel 1,3,4-Oxadiazole

-

Structure Preparation: Draw the 2D structure of the molecule in a chemical editor and convert it to a preliminary 3D structure.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., Gaussian 16 software package) with the B3LYP functional and a Pople-style basis set like 6-311+G**. This finds the most stable 3D arrangement of the atoms.

-

Vibrational Frequency Analysis: A frequency calculation must be performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties, including HOMO and LUMO energies, the molecular electrostatic potential (MEP), and atomic charges.[13][16][17]

Molecular Docking: Predicting the "Handshake" with the Target

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, such as an enzyme or receptor.[18] For 1,3,4-oxadiazole derivatives, this has been used to rationalize their activity against targets like peptide deformylase, epidermal growth factor receptor (EGFR), and various kinases.[1][13][19][20] The "why" of docking is to generate testable hypotheses. It allows us to visualize the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. A high docking score suggests strong binding, prioritizing a compound for synthesis, while a poor score can de-prioritize it, saving valuable time and resources.[19][21]

Experimental Protocol: A Typical Molecular Docking Workflow

-

Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atomic charges.

-

Ligand Preparation: Use the DFT-optimized structure of the 1,3,4-oxadiazole derivative. Ensure correct protonation states and assign partial charges using a force field.

-

Grid Generation: Define a docking box (grid) that encompasses the known active site of the receptor. This confines the search space for the docking algorithm.

-

Docking Simulation: Run the docking algorithm using software like AutoDock, Glide, or Molegro Virtual Docker.[1] The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each one.

-

Post-Docking Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds with specific amino acid residues like Met769 in EGFR[19]) and compare the binding mode to known inhibitors.

QSAR: Building Predictive Structure-Activity Models